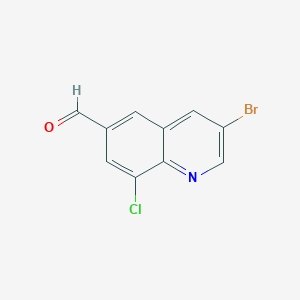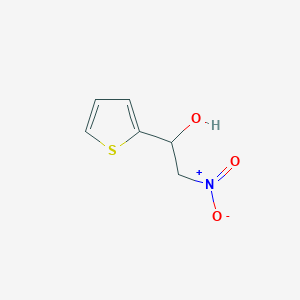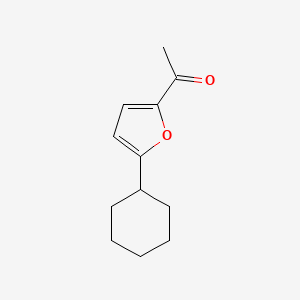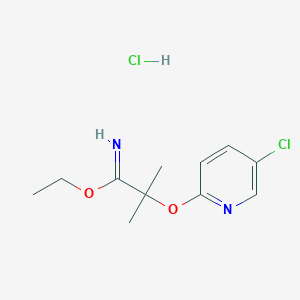
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloropyridine moiety and an ethyl ester group. It is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to form the imidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines derived from the imidate group.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another compound with a chloropyridine moiety, used as an intermediate in pharmaceutical synthesis.
Methyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate: Similar structure but with a methyl ester group instead of ethyl.
2-(5-Chloropyridin-2-yl)oxy-2-methylpropanimidate: Lacks the ethyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and application potential.
Eigenschaften
Molekularformel |
C11H16Cl2N2O2 |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-4-15-10(13)11(2,3)16-9-6-5-8(12)7-14-9;/h5-7,13H,4H2,1-3H3;1H |
InChI-Schlüssel |
YNILIKVPTJEEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C(C)(C)OC1=NC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
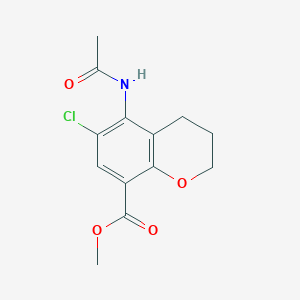

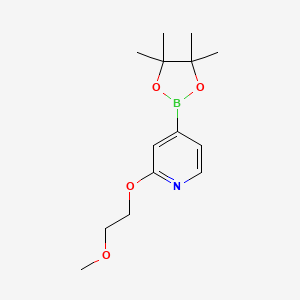
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
